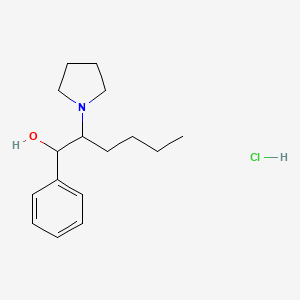
alpha-Pyrrolidinohexanophenone metabolite (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) involves several steps, starting from the precursor alpha-Pyrrolidinohexanophenone. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: This involves the reaction of a suitable ketone with pyrrolidine under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
Alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Wirkmechanismus
The mechanism of action of alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation and euphoria . The compound’s effects are mediated through its binding to the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Vergleich Mit ähnlichen Verbindungen
Alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) is similar to other synthetic cathinones such as:
Alpha-Pyrrolidinoisohexanophenone: A positional isomer with similar stimulant effects.
Alpha-Pyrrolidinopentiophenone: Another synthetic cathinone with a shorter carbon chain.
Alpha-Pyrrolidinobutiophenone: Known for its potent stimulant effects.
What sets alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) apart is its specific metabolic pathway and the unique analytical challenges it presents in forensic toxicology .
Eigenschaften
Molekularformel |
C16H26ClNO |
|---|---|
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
1-phenyl-2-pyrrolidin-1-ylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14;/h4-6,9-10,15-16,18H,2-3,7-8,11-13H2,1H3;1H |
InChI-Schlüssel |
KGCPQFBEEMGTIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(C1=CC=CC=C1)O)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


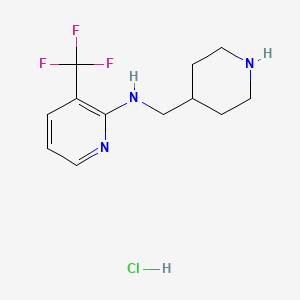

![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)
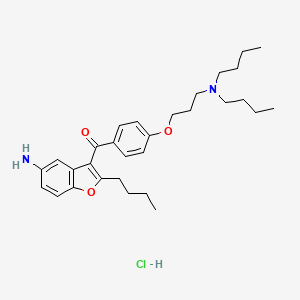
![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
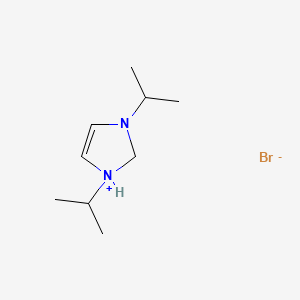

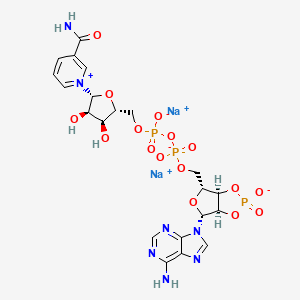
![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
